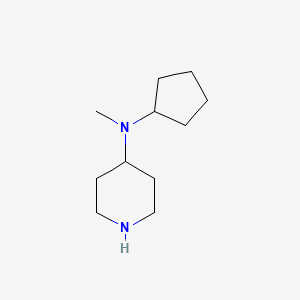

N-cyclopentyl-N-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C11H22N2 . It is used in various chemical reactions and has specific physical and chemical properties .

Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-N-methylpiperidin-4-amine” can be analyzed using various techniques such as NMR . The structure elucidation can be automated using tools like DP4-AI, which can process raw 13C and 1H NMR data .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-cyclopentyl-N-methylpiperidin-4-amine and related compounds have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The reductive amination of diaryl-3-methylpiperidin-4-ones to form 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest due to their potential as analgesics, neuroleptics, and antihistamines, was achieved with high yield, highlighting the significance of these compounds in medicinal chemistry (Senguttuvan et al., 2013). Furthermore, the ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes in N-methylpiperidine is a notable method for synthesizing cyclic imines and indoles, demonstrating the compound's utility in complex organic syntheses (Kondo et al., 2002).

Catalysis and Material Science

In material science, nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been employed for the reductive amination process, indicating the role of N-methylpiperidine-related structures in the development of advanced materials and catalysts (Senthamarai et al., 2018). Additionally, the study of water-induced aggregation and hydrophobic hydration in aqueous solutions of N-methylpiperidine provides insights into the physicochemical interactions of these compounds with water, which is relevant for understanding their behavior in biological systems and industrial processes (Marczak et al., 2013).

Pharmacology and Drug Synthesis

In pharmacology and drug synthesis, the development of efficient methods for the synthesis of N-methyl- and N-alkylamines, which are found in numerous life-science molecules, underscores the importance of N-cyclopentyl-N-methylpiperidin-4-amine and its derivatives in the synthesis of pharmaceuticals (Jagadeesh et al., 2018). The role of N-methylpiperidine in the palladium-catalyzed multicomponent coupling process for the synthesis of indole derivatives further exemplifies its utility in the creation of complex organic molecules (Hao et al., 2014).

Propiedades

IUPAC Name |

N-cyclopentyl-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13(10-4-2-3-5-10)11-6-8-12-9-7-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXFXQWLWFDCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N-methylpiperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2440364.png)

![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)

![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2440378.png)

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)

![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)